REACTION_CXSMILES
|
OO.[Br:3][C:4]1[CH:5]=[C:6]([O:14][CH3:15])[C:7]([O:12][CH3:13])=[C:8]([CH:11]=1)C=O.[O-:16]S([O-])=O.[Na+].[Na+]>S(=O)(=O)(O)O.C(O)=O.O>[CH3:13][O:12][C:7]1[C:6]([O:14][CH3:15])=[CH:5][C:4]([Br:3])=[CH:11][C:8]=1[OH:16] |f:2.3.4|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C=O)C1)OC)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 5° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained for 4 hours at 5° C.
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
then placed in the 4° C. freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 50 mL water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether (20 mL)
|
Type
|
ADDITION
|
Details
|
after addition of 25% aqueous KOH (220 mL)
|
Type
|
STIRRING
|
Details
|
was vigorously stirred under nitrogen
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield an oily residue which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica in 3:1 hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1OC)Br)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |